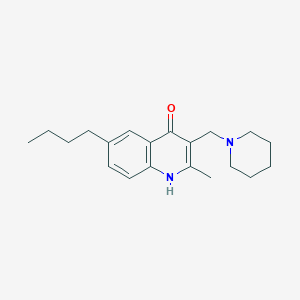![molecular formula C19H15Cl2N5O2 B254144 5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B254144.png)
5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, chlorobenzoyl, hydrazino, and methylphenyl groups. Its molecular formula is C19H15Cl2N5O2, and it has a molecular weight of 416.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 5-chloro-2-(4-methylphenyl)-4-pyrimidinecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 5-chloro-2-(2,4-dichlorophenoxy)aniline
- 2-(2-(2-chloro-5-nitrobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- 2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C19H15Cl2N5O2 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC 名称 |
5-chloro-2-[2-(2-chlorobenzoyl)hydrazinyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15Cl2N5O2/c1-11-6-8-12(9-7-11)23-18(28)16-15(21)10-22-19(24-16)26-25-17(27)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,23,28)(H,25,27)(H,22,24,26) |
InChI 键 |
ZRJAXBRABBRILT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NNC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NNC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Diethylamino)-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B254061.png)
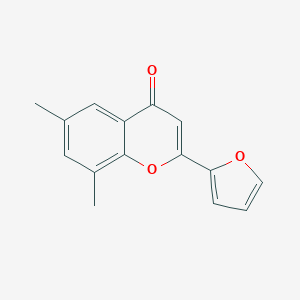
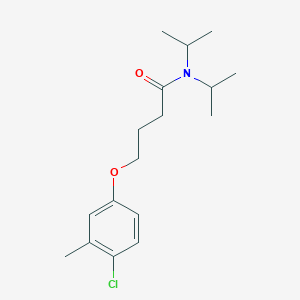
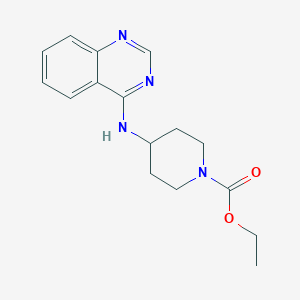
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)
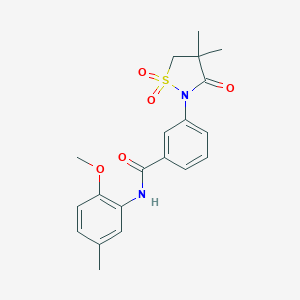
![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)
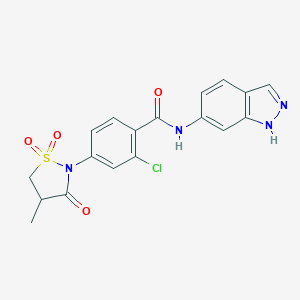
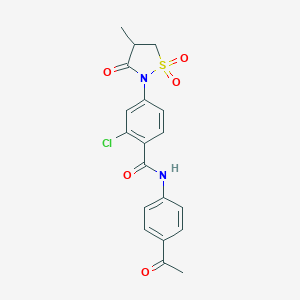
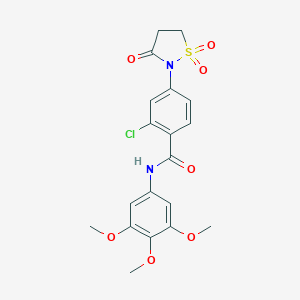
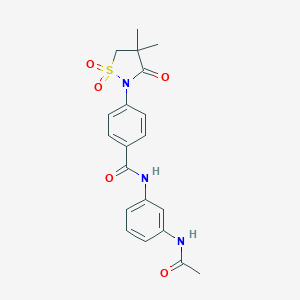
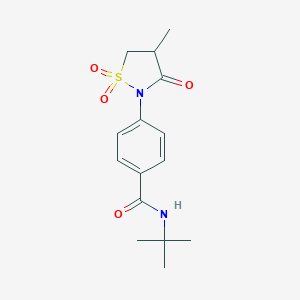
![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)
